Homoeriodictyol (+/-)- Homoeriodictyol (+/-)- 5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Outside of the human body, 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one can be found in coriander. This makes 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 107657-60-3
VCID: VC20792377
InChI: InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3
SMILES: COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Molecular Formula: C16H14O6
Molecular Weight: 302.28 g/mol

Homoeriodictyol (+/-)-

CAS No.: 107657-60-3

Cat. No.: VC20792377

Molecular Formula: C16H14O6

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Homoeriodictyol (+/-)- - 107657-60-3

Specification

Description 5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Outside of the human body, 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one can be found in coriander. This makes 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one a potential biomarker for the consumption of this food product.
CAS No. 107657-60-3
Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3
Standard InChI Key FTODBIPDTXRIGS-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O

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